
3-Bromopropyl pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromopropyl pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromopropyl pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with 3-bromopropyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and scalability of the production process.
化学反応の分析
Types of Reactions
3-Bromopropyl pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidone derivatives.
Reduction: The carbonyl group in the carboxylate moiety can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: The major products are substituted pyrrolidine derivatives with various functional groups.
Oxidation: The major products are pyrrolidone derivatives.
Reduction: The major products are alcohol derivatives of pyrrolidine.
科学的研究の応用
3-Bromopropyl pyrrolidine-1-carboxylate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-Bromopropyl pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopropyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyrrolidine ring can interact with receptor sites, modulating their activity and influencing cellular signaling pathways.
類似化合物との比較
Similar Compounds
- 3-Chloropropyl pyrrolidine-1-carboxylate
- 3-Iodopropyl pyrrolidine-1-carboxylate
- 3-Fluoropropyl pyrrolidine-1-carboxylate
Uniqueness
3-Bromopropyl pyrrolidine-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, iodo, and fluoro analogs. The bromine atom is larger and more polarizable, which can influence the compound’s interaction with molecular targets and its overall pharmacokinetic properties.
特性
CAS番号 |
823226-20-6 |
|---|---|
分子式 |
C8H14BrNO2 |
分子量 |
236.11 g/mol |
IUPAC名 |
3-bromopropyl pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C8H14BrNO2/c9-4-3-7-12-8(11)10-5-1-2-6-10/h1-7H2 |
InChIキー |
UPMBXDNVHFRRQZ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(=O)OCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


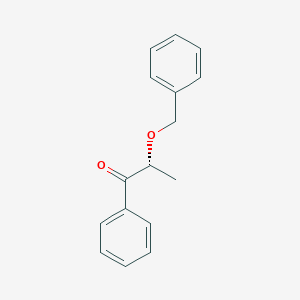
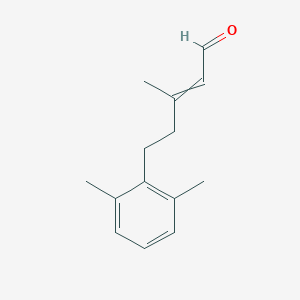
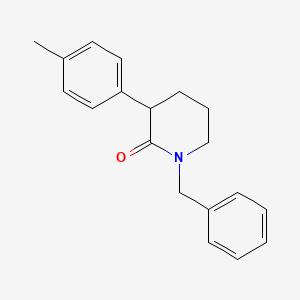
![8-Bromo-4-methyl-1,2,5,6-tetrahydrobenzo[f]quinolizin-3-one](/img/structure/B14220501.png)
![2-{5-[8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl]-1H-indol-3-yl}acetamide](/img/structure/B14220506.png)
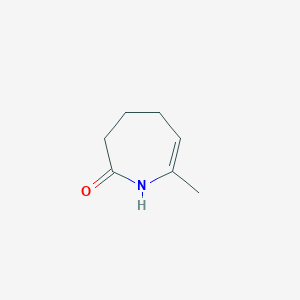
![Pyrazolo[1,5-a]pyrimidine-3-carbonitrile, 5,7-dichloro-6-(3-thienyl)-](/img/structure/B14220515.png)
![4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]benzenesulfonamide](/img/structure/B14220518.png)
![[2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazol-5-yl]methanol](/img/structure/B14220519.png)
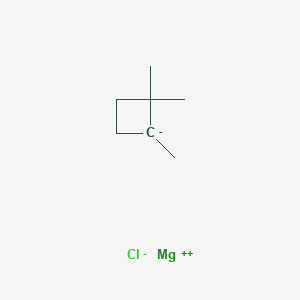
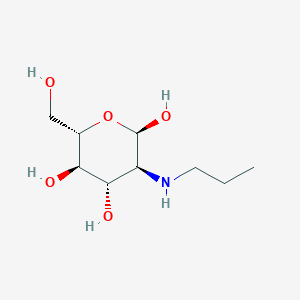
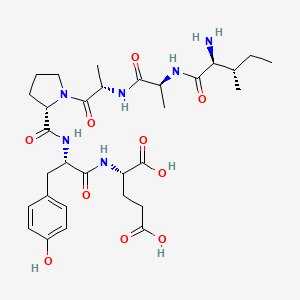
![Carbamic acid, [1-(2-propenyl)heptyl]-, phenylmethyl ester](/img/structure/B14220548.png)
![N-[3-(1-hydroxyethyl)phenyl]-4-methylbenzamide](/img/structure/B14220566.png)
